molecular formula C13H20N2 B1586908 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine CAS No. 91189-05-8

1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine

Cat. No.: B1586908
CAS No.: 91189-05-8
M. Wt: 204.31 g/mol
InChI Key: ZSYALYBRMVKYAS-UHFFFAOYSA-N
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Description

1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine, also known as BPMM, is a chemical compound that belongs to the class of psychoactive substances. BPMM has been shown to have various effects on the nervous system, including the ability to enhance cognitive function and memory retention.

Scientific Research Applications

Neurochemistry and Neurotoxicity

Research indicates that MDMA and its analogs, due to their structural similarities with "1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine," impact serotonin (5-HT) and dopamine (DA) neurotransmission, leading to acute and potentially long-term neurotoxic effects. The acute effects include significant neurotransmitter release, while long-term exposure can result in neurotoxicity to serotonergic axons, affecting mood, cognition, and behavior (McKenna & Peroutka, 1990); (Gudelsky & Yamamoto, 2008).

Potential Therapeutic Applications

MDMA-assisted psychotherapy is being explored as a treatment for posttraumatic stress disorder (PTSD) and other psychiatric conditions. The unique effects of MDMA, such as enhanced empathy and reduced defensiveness, are thought to facilitate the therapeutic process, although the potential for neurotoxicity raises concerns about its safety and long-term consequences (Sessa, Higbed, & Nutt, 2019).

Pharmacokinetics and Drug Interactions

Research on MDMA and similar compounds also includes studies on their pharmacokinetics, including metabolism by Cytochrome P450 enzymes, and potential drug–drug interactions. Such studies are critical for understanding the systemic effects of these compounds and their safety profiles (Khojasteh et al., 2011).

Properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYALYBRMVKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405334
Record name 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-05-8
Record name 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of the compound obtained in stage A is reduced by means of 13.1 g of lithium and aluminum hydride.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 37.40 g (1.00 mole) lithium aluminum hydride in 1000 ml tetrahydrofuran, was added a solution of 88.3 g (0.380 mole) of N-methyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide in tetrafuran dropwise under nitrogen. The reaction was then refluxed overnight. The reaction flask was cooled in an ice bath and 37.4 ml of water, 37.4 ml of 15% sodium hydroxide and 112.2 ml of water were added. The precipitated solids were filtered and washed with hot ethanol. The combined filtrates were concentrated, then dissolved in dichloromethane, filtered, dried over magnesium sulfate, and the solvent evaporated under reduced pressure to give 68.68 g of N-methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine as an oil. This material was used without further purification in the next step.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
88.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrafuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
112.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cooled (−5° C.) and stirred solution of LAH (1 M, 7.6 ml) in dry THF (75 ml) was added a solution of (1-benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester (1.47 g, 5.06 mmol) in THF (22 ml) over 20 minutes. The mixture was then heated at reflux for 2.5 hrs and cooled to room temperature and quenched by successive addition of ethyl acetate (50 ml). The organic layer was then washed with water (2×), 10% NaOH and brine, dried and evaporated to give the desired product in 90% yield.
Name
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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